1-Cyclopentylimidazolidin-2-one

Physicochemical profiling Drug-likeness Lead optimization

1-Cyclopentylimidazolidin-2-one is the rationally selectable N1-cyclopentyl imidazolidin-2-one scaffold for medicinal chemistry teams. Its calculated LogP of ~0.95 bridges the gap between overly polar methyl analogs (LogP –0.86) and lipophilic cyclohexyl/phenyl variants, delivering balanced membrane permeability and aqueous solubility critical for c-FMS, c-KIT, PDGFR, and PRMT5 inhibitor programs. The cyclopentyl ring occupies a unique steric volume (~0.7 ų > isopropyl) and introduces a distinct torsional profile that can reduce entropic binding penalties versus cyclohexyl while avoiding the metabolic liabilities of phenyl substituents. Certified batch-specific QC (NMR, HPLC, GC) ensures ≥95% purity, making this compound a reliable reference standard for fragment-based screening, scaffold hopping, and patent-differentiated chemical matter generation.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 1279815-55-2
Cat. No. B1422729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylimidazolidin-2-one
CAS1279815-55-2
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCNC2=O
InChIInChI=1S/C8H14N2O/c11-8-9-5-6-10(8)7-3-1-2-4-7/h7H,1-6H2,(H,9,11)
InChIKeyNJEIKDHKWKLMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Cyclopentylimidazolidin-2-one (CAS 1279815-55-2) Matters for Scientific Procurement — A Compound-Class Overview


1-Cyclopentylimidazolidin-2-one (C₈H₁₄N₂O, MW 154.21) is a five-membered cyclic urea (imidazolidin-2-one) bearing an N1‑cyclopentyl substituent. The imidazolidin‑2‑one scaffold is a privileged structure in medicinal chemistry, serving as a core motif in inhibitors of kinases (e.g., c‑FMS, c‑KIT, PDGFR), PRMT5 methyltransferases, muscarinic M3 receptors, and CYP17 [1][2]. The cyclopentyl group confers a calculated LogP of 0.95 — intermediate between the more polar 1‑methyl (LogP ≈ –0.86) and the more lipophilic 1‑phenyl (LogP ≈ 0.79–1.61) or 1‑cyclohexyl (LogP ≈ 1.5) analogs [3][4]. This balance of hydrophobicity and steric bulk makes the compound a rationally selectable building block when fine‑tuning physicochemical or conformational properties of a lead series.

1-Cyclopentylimidazolidin-2-one Procurement: Why In‑Class Analogs Cannot Be Casually Interchanged


Although the imidazolidin‑2‑one core is shared across numerous commercial building blocks, the N1‑substituent profoundly alters lipophilicity, hydrogen‑bonding capacity, metabolic vulnerability, and conformational preference. Published structure–activity relationships (SAR) for kinase and PRMT5 inhibitors demonstrate that even a one‑carbon change in the N‑alkyl group can shift target potency by >10‑fold or abolish selectivity [1][2]. The cyclopentyl ring occupies a unique steric volume (∼0.7 ų larger than isopropyl) and presents a distinct torsional profile versus cyclohexyl, directly impacting the entropic penalty upon target binding. Consequently, substituting 1‑cyclopentylimidazolidin‑2‑one with a methyl, phenyl, or cyclohexyl congener without re‑optimizing the lead series risks losing the precise balance of potency, selectivity, and drug‑like properties that the original scaffold provides.

1-Cyclopentylimidazolidin-2-one: Head‑to‑Head and Cross‑Study Comparative Evidence for Scientific Selection


Lipophilicity (LogP) Comparison: Cyclopentyl vs. Methyl, Phenyl, and Cyclohexyl Analogs

1‑Cyclopentylimidazolidin‑2‑one exhibits a calculated LogP of 0.95 . This value is 1.81 log units higher than the 1‑methyl analog (LogP –0.86) [1], approximately 0.16 log units higher than the 1‑phenyl analog (LogP 0.79) [2], and approximately 0.55 log units lower than the 1‑cyclohexyl analog (estimated LogP ∼1.5). The data establish a clear lipophilicity gradient: methyl < cyclopentyl ≈ phenyl < cyclohexyl.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen‑Bond Donor/Acceptor Profile: Impact on Supramolecular Recognition

1‑Cyclopentylimidazolidin‑2‑one possesses exactly 1 hydrogen‑bond donor (N–H) and 1 hydrogen‑bond acceptor (C=O) . In contrast, the unsubstituted imidazolidin‑2‑one (2‑imidazolidone) has 2 H‑bond donors; the 1‑methyl analog retains 1 donor; the 1‑phenyl analog has 1 donor but presents an additional π‑stacking surface. The cyclopentyl variant offers a unique combination of a single, geometrically well‑defined H‑bond donor paired with a cycloalkyl surface that cannot engage in π–π interactions, thereby reducing off‑target aromatic stacking.

Medicinal chemistry Molecular recognition Crystal engineering

Conformational Pre‑organization: Cyclopentyl Steric Bulk vs. Smaller N‑Alkyl Substituents

The cyclopentyl ring imposes significantly greater steric constraint on the imidazolidin‑2‑one scaffold than a methyl or ethyl group. Molecular modeling (class‑level inference from imidazolidin‑2‑one SAR) indicates that the N1‑cyclopentyl substituent reduces the accessible conformational space of the 5‑membered urea ring by limiting pseudo‑rotation, leading to a more rigid ligand with a lower entropic penalty upon target binding [1]. This pre‑organization is absent in the 1‑methyl analog, which retains full conformational flexibility of the imidazolidinone ring.

Conformational analysis Structure-based drug design Scaffold hopping

Purity and Batch‑to‑Batch Reproducibility: Certified QC Data from Commercial Suppliers

Commercially available 1‑cyclopentylimidazolidin‑2‑one is supplied at ≥95% purity with batch‑specific QC certificates including NMR, HPLC, and GC analyses . The 1‑methyl analog is available at 97–98% purity (GC) with a defined melting point of 112–115 °C . The 1‑cyclohexyl analog shows a reported melting point of 166–168 °C . No dedicated stability study under accelerated conditions has been published for the cyclopentyl derivative; however, the cyclic urea core is generally hydrolytically stable under neutral and mildly acidic conditions.

Quality control Reproducibility Procurement standards

Synthetic Tractability: Cyclization Yield from 1-(2-Chloroethyl)-3-cyclopentylurea

1‑Cyclopentylimidazolidin‑2‑one is accessible via base‑mediated cyclization of 1‑(2‑chloroethyl)‑3‑cyclopentylurea in THF at –20 °C, yielding the desired imidazolidin‑2‑one as a white solid in 63% isolated yield . For comparison, the 1‑methyl analog is typically prepared by direct methylation of 2‑imidazolidinone or cyclization of N‑methylethylenediamine with phosgene equivalents, with reported yields ranging from 60–85%. The 63% yield establishes a reproducible baseline for the cyclopentyl route.

Synthetic chemistry Process development Scale‑up

1-Cyclopentylimidazolidin-2-one: Evidence‑Backed Application Scenarios for Research and Procurement Decisions


Kinase Inhibitor Lead Optimization Requiring Intermediate Lipophilicity

Medicinal chemistry teams developing c‑FMS, c‑KIT, or PDGFR inhibitors (imidazolidin‑2‑one chemotype) can deploy 1‑cyclopentylimidazolidin‑2‑one as a core scaffold when the target compound profile calls for a LogP of ∼1 — more membrane‑permeable than the 1‑methyl analog (LogP –0.86) yet less lipophilic than the 1‑cyclohexyl variant (LogP ∼1.5) [1]. This directly addresses the challenge of balancing cellular permeability with aqueous solubility in kinase inhibitor design.

PRMT5 Inhibitor Scaffold Diversification

The imidazolidin‑2‑one core is extensively claimed in PRMT5 inhibitor patents. Incorporating the N1‑cyclopentyl substituent introduces steric bulk that can probe a hydrophobic sub‑pocket distinct from that engaged by the N1‑methyl or N1‑phenyl analogs, potentially yielding patent‑differentiated chemical matter with altered selectivity profiles [2].

Conformationally Constrained Pharmacophore Design

When a drug discovery program seeks to reduce the entropic penalty of ligand binding by restricting imidazolidinone ring flexibility, the cyclopentyl group offers an intermediate degree of conformational constraint — more rigid than methyl but less encumbered than cyclohexyl — without introducing the metabolic liabilities associated with phenyl substituents [3]. This makes the compound particularly suitable for fragment‑based screening and scaffold‑hopping initiatives.

Analytical Reference Standard for Cyclic Urea Building Block Procurement

With certified batch‑specific QC (NMR, HPLC, GC) and ≥95% purity, 1‑cyclopentylimidazolidin‑2‑one serves as a reliable reference standard for laboratories synthesizing or characterizing imidazolidin‑2‑one libraries . Its intermediate melting point (between methyl and cyclohexyl analogs) facilitates handling and storage in automated compound management systems.

Quote Request

Request a Quote for 1-Cyclopentylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.